molecular formula C114H176N30O55 B155483 (Glutamyl-glutamyl-asparaginyl-valyl)6 CAS No. 138783-15-0

(Glutamyl-glutamyl-asparaginyl-valyl)6

Cat. No.: B155483
CAS No.: 138783-15-0
M. Wt: 2846.8 g/mol
InChI Key: CWKMFJLXRHKPNV-MVMRWILZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Glutamyl-glutamyl-asparaginyl-valyl)6 is a synthetic peptide composed of six repeating units of the amino acids glutamic acid, asparagine, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Glutamyl-glutamyl-asparaginyl-valyl)6 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, valine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, asparagine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (glutamic acid, asparagine, and valine) until the desired sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Glutamyl-glutamyl-asparaginyl-valyl)6 can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.

    Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Amino acid derivatives, coupling agents like N,N’-diisopropylcarbodiimide (DIC).

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Cleavage of disulfide bonds, yielding reduced peptides.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

(Glutamyl-glutamyl-asparaginyl-valyl)6 has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases related to protein misfolding.

    Materials Science: Utilized in the development of peptide-based materials with unique properties.

Mechanism of Action

The mechanism of action of (Glutamyl-glutamyl-asparaginyl-valyl)6 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    (Glutamyl-glutamyl-asparaginyl-valyl)4: A shorter peptide with similar amino acid composition.

    (Glutamyl-glutamyl-asparaginyl-valyl)8: A longer peptide with additional repeating units.

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]oxy-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]oxy-1-[(4S)-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-[(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoyl]oxy-5-oxopentanoyl]oxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C114H176N30O55/c1-43(2)85(139-101(181)61(37-67(120)145)133-94(174)52(118)16-28-76(157)158)107(187)130-56(20-32-80(165)166)96(176)129-58(100(180)136-64(40-70(123)148)104(184)142-88(46(7)8)110(190)191)22-33-81(167)196-111(192)59(131-108(188)86(44(3)4)140-102(182)62(38-68(121)146)134-95(175)53(119)17-29-77(159)160)23-35-82(168)197-112(193)60(132-109(189)87(45(5)6)141-103(183)63(39-69(122)147)135-97(177)54(18-30-78(161)162)126-91(171)49(115)13-25-73(151)152)24-36-84(170)199-114(195)90(48(11)12)144-106(186)66(42-72(125)150)138-99(179)57(128-93(173)51(117)15-27-75(155)156)21-34-83(169)198-113(194)89(47(9)10)143-105(185)65(41-71(124)149)137-98(178)55(19-31-79(163)164)127-92(172)50(116)14-26-74(153)154/h43-66,85-90H,13-42,115-119H2,1-12H3,(H2,120,145)(H2,121,146)(H2,122,147)(H2,123,148)(H2,124,149)(H2,125,150)(H,126,171)(H,127,172)(H,128,173)(H,129,176)(H,130,187)(H,131,188)(H,132,189)(H,133,174)(H,134,175)(H,135,177)(H,136,180)(H,137,178)(H,138,179)(H,139,181)(H,140,182)(H,141,183)(H,142,184)(H,143,185)(H,144,186)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,190,191)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,85-,86-,87-,88-,89-,90-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKMFJLXRHKPNV-MVMRWILZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)OC(=O)C(CCC(=O)OC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)OC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCC(=O)O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C114H176N30O55
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160781
Record name (Glutamyl-glutamyl-asparaginyl-valyl)6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2846.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138783-15-0
Record name (Glutamyl-glutamyl-asparaginyl-valyl)6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138783150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Glutamyl-glutamyl-asparaginyl-valyl)6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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